molecular formula C19H31NO9 B115198 Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 146288-30-4

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B115198
CAS No.: 146288-30-4
M. Wt: 417.5 g/mol
InChI Key: VWZQHRQPSJCOMU-UHFFFAOYSA-N
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Description

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound with the molecular formula C19H31NO9 and a molecular weight of 417.45 . It is extensively used in the field of biomedicine, particularly in the study of glycosylation mechanisms and the development of innovative pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 417.45 and a molecular formula of C19H31NO9 . The InChI Key is VWZQHRQPSJCOMU-FVVUREQNSA-N .

Scientific Research Applications

Solid-Phase Synthesis of Glycopeptides

This compound has been utilized in the solid-phase synthesis of glycopeptides. For example, it's used for O-glycosylating resin-bound protected peptides having a serine residue with a free hydroxyl group. This method enables the efficient synthesis of 2-acetamido-2-deoxy-D-glucopyranosyl peptides after specific cleavage and deacetylation processes, demonstrating its utility in peptide modification and the synthesis of complex glycopeptides (Hollósi et al., 1991).

Preparation of Glycosyl Chloride

Another significant application is in the preparation of glycosyl chloride derivatives, serving as key intermediates in the synthesis of various glycosides and oligosaccharides. The process involves specific N-acetylation followed by treatment with acetyl chloride to yield 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride, showcasing its role in facilitating the synthesis of complex carbohydrates (Horton, 2003).

Glycosylation in Carbohydrate Synthesis

It also plays a crucial role in the synthesis of glycosidic bonds in carbohydrates. The compound is employed in the glycosylation process to create complex saccharide structures, serving as potential inhibitors for enzymes such as N-acetylglucosaminyl-transferase V. This application is pivotal in the development of molecules with specific biological activities, including potential therapeutic agents (Khan & Matta, 1993).

Synthesis of Chitobiose Derivatives

Additionally, this compound has been utilized in the synthesis of chitobiose derivatives, demonstrating its versatility in creating diverse glycosidic linkages for the study of carbohydrate-based interactions in biological systems (Warren & Jeanloz, 1977).

Contribution to Glycopeptide and Glycoprotein Synthesis

Moreover, it contributes to the synthesis of glycopeptides and glycoproteins, which are essential for studying protein-carbohydrate interactions, a key aspect of cellular communication and pathogen recognition processes. The ability to synthesize complex glycoconjugates using this compound aids in the development of vaccines, therapeutic agents, and diagnostic tools (Shaban & Jeanloz, 1971).

Future Directions

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is an important compound in the realm of biomedicine, particularly in the study of glycosylation mechanisms and the development of innovative pharmaceuticals . Its potential in combating a variety of diseases, including insidious bacterial and viral infections, suggests promising future directions .

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZQHRQPSJCOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402019
Record name AC1N7QGJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146288-30-4
Record name AC1N7QGJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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